1-phospho-alpha-D-glucuronic acid
Overview
Description
Synthesis Analysis
The enzymatic synthesis of dendritic amphoteric α-glucans, which have both glucuronic acid and glucosamine residues, has been reported. These glucans are synthesized using α-D-glucuronic acid 1-phosphate through thermostable phosphorylase-catalyzed glucuronylation processes. This method demonstrates the biochemical pathway for incorporating glucuronic acid into complex structures (Takata et al., 2014).
Molecular Structure Analysis
The structure and dynamics of glucuronic acid derivatives have been explored through various methods, including NMR spectroscopy. Studies have shown that the internal acyl migration reactions of 1-beta-O-acyl glucuronides can lead to the formation of several positional isomers, providing insight into the flexibility and reactivity of the glucuronic acid moiety in biological systems (Johnson et al., 2008).
Chemical Reactions and Properties
1-Phospho-alpha-D-glucuronic acid participates in enzymatic reactions leading to the synthesis of complex molecules. The Lewis-acidic polyoxometalates have been used as reusable catalysts for the synthesis of glucuronic acid esters, indicating the reactivity of the glucuronic acid derivatives under various conditions and their relevance in synthetic chemistry (Bosco et al., 2010).
Scientific Research Applications
Catalytic Synthesis of Glucuronic Acid Esters
- Lewis-acidic polyoxometalates have been used as catalysts for synthesizing glucuronic acid esters, which have applications in surface-active compounds and bioactive molecules. This catalysis is significant for creating nontoxic prodrugs in cancer therapies (Bosco et al., 2010).
Structural Analysis in Complex Mixtures
- Kinetic and J-resolved statistical total correlation NMR spectroscopy methods provide structural information on unstable intermediates in complex mixtures, such as acyl glucuronide transacylation reactions. This approach is crucial in analyzing reactions occurring on a minute-to-hour timescale (Johnson et al., 2008).
Glucuronidation Mechanisms
- Research on the reaction of amines with carbon dioxide to form carbamic acid glucuronides provides insights into the glucuronidation process, an essential mechanism in drug metabolism and elimination in mammalian systems (Schaefer, 2006).
Biochemical Production
- Escherichia coli BL 21(DE3) has been used for the efficient expression of myo-inositol oxygenase, leading to the conversion of myo-inositol to glucuronic acid. This presents a promising process for glucuronic acid production from agricultural byproducts (Zheng et al., 2014).
Enzymatic Synthesis and Applications
- Dendritic amphoteric α-glucans with glucuronic acid and glucosamine residues synthesized by thermostable phosphorylase have applications in self-assembling materials at specific pH levels (Takata et al., 2014).
Metabolism in Humans
- Studies on glucuronic acid metabolism in human subjects have implications for understanding its physiological significance, especially in relation to diseases like arthritis and breast cancer (Fishman et al., 1951).
Novel Enzyme Activity Assays
- An α-glucuronidase enzyme activity assay adaptable for solid-phase screening has been developed, aiding in the search for α-glucuronidase genes in DNA libraries (Lee et al., 2009).
Enzymatic Phosphorylation
- Enzymatic phosphorylation of D-glucuronic acid by extracts from seedlings of Phaseolus aureus has been investigated, providing insights into biochemical pathways involving glucuronic acid (Neufeld et al., 1959).
Safety And Hazards
Future Directions
The increasing demand for D-glucuronic acid is driving the search for eco-friendlier and more efficient production approaches . Some feasible enzyme engineering strategies are provided, including the application of enzyme immobilized scaffold, enzyme mutation and high-throughput screening . These provide good ideas for the research of D-glucuronic acid biocatalysis .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDYKMWENWVQJ-QIUUJYRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310626 | |
Record name | Glucuronic acid 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Glucuronic acid 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-phospho-alpha-D-glucuronic acid | |
CAS RN |
13168-11-1 | |
Record name | Glucuronic acid 1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13168-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucuronic acid 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucuronic acid 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.